molecular formula C8H17ClO2S B2990217 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride CAS No. 1499471-75-8

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride

Cat. No.: B2990217
CAS No.: 1499471-75-8
M. Wt: 212.73
InChI Key: GAILVXKFYIPZBE-UHFFFAOYSA-N
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Description

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1499471-75-8 . It has a molecular weight of 212.74 . The IUPAC name for this compound is 2-isopropyl-3-methylbutane-1-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 212.74 . The SMILES string, which represents the structure of the molecule, is CC©CCS(Cl)(=O)=O . The InChI key, which is a unique identifier for the molecule, is GAILVXKFYIPZBE-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

"3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride" is utilized as a chemical intermediate in synthesizing novel sulfonate derivatives with potential antimicrobial and antifungal activities. In a study, sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and screened for their antimicrobial efficacy. Notably, a compound demonstrated high activity against Gram-positive and Gram-negative bacteria and fungi, underscoring the relevance of such intermediates in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Hydrolysis and Chlorination Studies

Research has also explored the chlorination of hydroxyalkanesulfinates in nonpolar mediums, leading to the synthesis of hydroxyalkanesulfonyl chlorides, including variants closely related to "this compound". These studies contribute to understanding the chemical behavior and synthesis routes of such sulfonyl chlorides under different conditions, offering insights into their broader applicability in chemical synthesis and modifications (King & Rathore, 1987).

Role in Synthesis of Polyhydroquinoline Derivatives

The compound has been implicated in catalyzing reactions for synthesizing polyhydroquinoline derivatives via the Hantzsch condensation under solvent-free conditions. This indicates its potential utility in facilitating efficient and environmentally friendly synthetic routes for producing complex organic molecules (Goli-Jolodar, Shirini, & Seddighi, 2016).

Application in Ionic Liquid Reagents

The compound's derivatives are utilized in the selective oxidation of sulfides to sulfoxides, demonstrating its role in developing efficient reagents for chemical transformations. This application underscores the importance of "this compound" and its derivatives in fine-tuning reaction conditions and outcomes in organic synthesis (Manesh, Eshbala, Hemmati, & Veisi, 2015).

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can participate in nucleophilic substitution reactions . The chloride ion is a good leaving group, which makes the sulfur atom of the sulfonyl group a strong electrophile. This allows it to react with nucleophiles, forming a covalent bond .

Biochemical Pathways

The compound’s reactivity suggests it could potentially modify proteins or other biomolecules, thereby affecting their function and potentially altering cellular pathways .

Pharmacokinetics

As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on its reactivity and the specific biochemical transformations it undergoes in the body .

Result of Action

Given its reactivity, it could potentially modify biomolecules, leading to changes in their function. These changes could have downstream effects on cellular processes and pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include pH, temperature, and the presence of other reactive species. For example, the compound’s reactivity might be enhanced in a basic environment, which could increase the nucleophilicity of potential reaction partners .

Properties

IUPAC Name

3-methyl-2-propan-2-ylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAILVXKFYIPZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CS(=O)(=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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